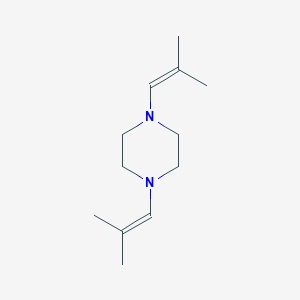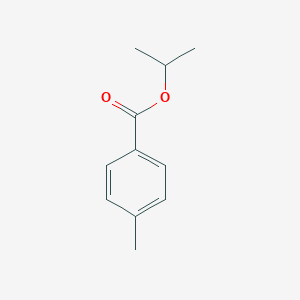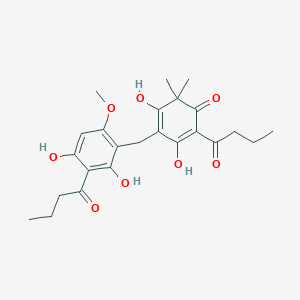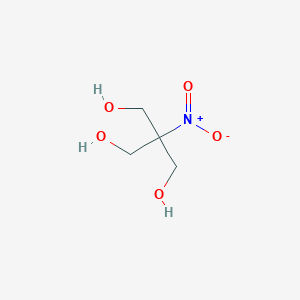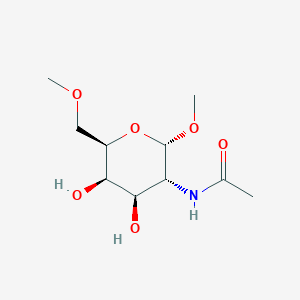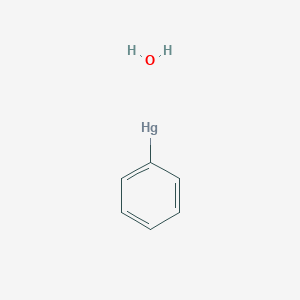
5-(4-羟基亚苄基)-2,2-二甲基-1,3-二氧杂环-4,6-二酮
概述
描述
The compound “5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is also known as Aspulvinone E . It is a marine metabolite isolated from the fungus Aspergillus terreus and exhibits antiviral activity . It has a role as an Aspergillus metabolite, a marine metabolite, an antiviral agent, and an EC 3.2.1.20 (alpha-glucosidase) inhibitor .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-hydroxybenzaldehyde . A study has shown that a microtube reactor system can be used to produce this intermediate drug with a hepatic sinusoids-based micromixer used as the part responsible for mixing the reactants in early stages .Molecular Structure Analysis
The molecular structure of this compound includes a 4-hydroxy-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)furan-2(5H)-one in which the double bond adopts a Z-configuration . The molecular formula is C17H12O5 .Chemical Reactions Analysis
The compound is prepared by the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-hydroxybenzaldehyde . The reaction is facilitated by catalysts such as diethylamine and piperdine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.27 g/mol . It is a 4-hydroxy-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)furan-2(5H)-one and an aspulvinone . More detailed physical and chemical properties are not available in the search results.科学研究应用
Fluorogenic Properties
The compound has been used in the synthesis of a series of (Z)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-ones . These new compounds exhibit fluorogenic properties and form fluorescent complexes with FAST . This makes them useful in fluorescence microscopy .
Tyrosinase Inhibitors
The compound has been used in the design of a novel class of tyrosinase inhibitors . These inhibitors have shown stronger tyrosinase inhibitory activities than kojic acid . This makes them potentially useful in the development of skin-whitening agents .
Bio-based Polyesters
The compound has been used in the synthesis of bio-based polyesters . These polyesters have shown good thermal, mechanical, and biodegradability properties . This makes them potentially useful in promoting carbon neutrality and sustainable development of bio-based plastics .
Chromatography and Mass Spectrometry
Although not directly related to the compound, similar compounds have been used in chromatography and mass spectrometry applications . They can be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
作用机制
Target of Action
The primary targets of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione are enzymes involved in the lysine biosynthesis pathway . The compound acts as a dual-target herbicidal inhibitor, affecting two separate steps in lysine synthesis .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in lysine biosynthesis . It has a dual-target mode of action, inhibiting two separate steps in lysine synthesis . The first enzyme is inhibited allosterically, while the second enzyme is competitively inhibited .
Biochemical Pathways
The compound affects the lysine biosynthesis pathway . By inhibiting key enzymes in this pathway, it disrupts the production of lysine, an essential amino acid. This disruption can have downstream effects on protein synthesis and other cellular processes that rely on lysine.
Pharmacokinetics
Similar compounds based on the thiazolidine structure have been studied for their pharmacokinetic properties . These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized extensively, with low amounts of the prototype drug excreted in the feces and urine .
Result of Action
The compound’s action results in the inhibition of lysine biosynthesis, disrupting normal cellular processes . It exhibits fluorogenic properties and forms fluorescent complexes with FAST, a fluorogen-activating protein . This fluorescence can be used in microscopy to visualize the compound’s action .
Action Environment
The action, efficacy, and stability of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by various environmental factors. For instance, the presence of oxygen is required for the maturation of the chromophore in fluorogen-activating proteins . Additionally, the compound’s action can be affected by the presence of other compounds or substances in the environment.
属性
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNMIXVIYOENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Q & A
Q1: What is the molecular formula and structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
A1: The molecular formula of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is C13H12O5 []. While the abstract doesn't provide a structural image, it does mention the presence of a 1,3-dioxane ring and a 4-hydroxybenzylidene group.
Q2: How is 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione synthesized?
A2: The compound is synthesized through a reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-hydroxybenzaldehyde using ethanol as the solvent [].
Q3: What are some interesting structural features observed in the crystal structure of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
A3: The research reveals that the 1,3-dioxane ring adopts a distorted boat conformation. Additionally, the crystal structure is characterized by inversion dimers formed through pairs of O—H⋯O hydrogen bonds, resulting in the formation of R22(20) rings [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

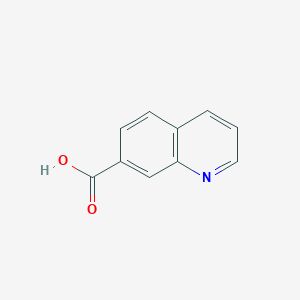
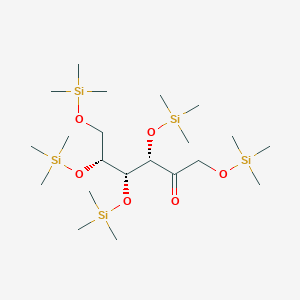
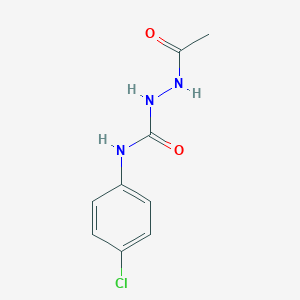

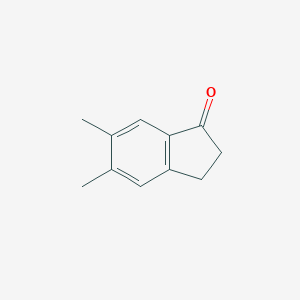

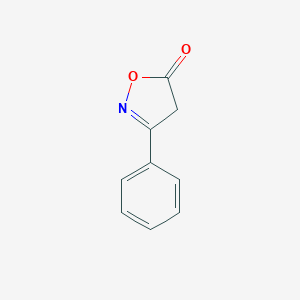
![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
